N-(4-ethoxyphenyl)-4-isopropylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-21-17-11-9-16(10-12-17)19-18(20)15-7-5-14(6-8-15)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
InChI Key |
DPDCWXMLYANZFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis of N 4 Ethoxyphenyl 4 Isopropylbenzamide
Crystallographic Analysis of N-(4-ethoxyphenyl)-4-isopropylbenzamide and Representative Analogs
The crystallographic properties of this compound can be inferred from analogs such as N-Isopropylbenzamide, which shares the core benzamide (B126) and isopropyl functionalities. nih.govresearchgate.net
Single-crystal X-ray diffraction studies of the analog N-Isopropylbenzamide reveal specific conformational features. The dihedral angle between the amide group (C-N-C=O) and the phenyl ring is a critical parameter defining the molecule's three-dimensional shape. In N-Isopropylbenzamide, this angle is reported to be 30.0 (3)°. nih.gov This deviation from planarity is a common feature in such benzamide structures. The amide group itself is essentially planar. nih.gov This suggests that in this compound, a similar non-planar conformation would exist between the central amide linkage and the two flanking aromatic rings.
Table 1: Crystallographic Data for the Representative Analog N-Isopropylbenzamide nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.0093 (7) |
| b (Å) | 10.1250 (13) |
| c (Å) | 9.6714 (14) |
| β (°) | 104.133 (7) |
| Volume (ų) | 475.68 (11) |
| Z | 2 |
| Temperature (K) | 150 (1) |
In the crystal structure of N-Isopropylbenzamide, intermolecular N—H⋯O hydrogen bonds are the primary interaction governing the crystal packing. nih.gov The hydrogen atom of the amide (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This type of interaction is highly characteristic of secondary amides and is a dominant force in their solid-state assembly. Given the presence of the same N-H and C=O groups in this compound, a similar hydrogen-bonding motif is expected to be a key feature of its crystal lattice.
The aforementioned N—H⋯O hydrogen bonds in N-Isopropylbenzamide link the molecules together, forming one-dimensional chains that propagate along the a-axis of the unit cell. nih.gov This creates a well-defined supramolecular architecture. This chain-like assembly is a direct consequence of the directional nature of the hydrogen bonds. For this compound, one can predict a comparable supramolecular assembly driven by N—H⋯O hydrogen bonding, potentially further influenced by weaker interactions involving the ethoxy and isopropyl groups.
Comprehensive Spectroscopic Characterization
Spectroscopic data from close analogs, such as N-(4-methoxyphenyl)pentanamide and N-Isopropylbenzamide, provide a reliable basis for understanding the proton and carbon connectivity and confirming the molecular weight of the title compound. researchgate.netnih.gov
NMR spectroscopy is fundamental for elucidating the molecular framework by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.
¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the ethoxy group (a triplet and a quartet), the isopropyl group (a doublet and a septet), distinct signals for the aromatic protons on both phenyl rings, and a singlet for the amide (N-H) proton. nih.gov
¹³C NMR: The ¹³C NMR spectrum would show unique resonances for each carbon atom. Key signals would include the carbonyl carbon (C=O), typically in the 165-175 ppm range, carbons of the ethoxy and isopropyl groups, and the aromatic carbons. For the analog N-(4-methoxyphenyl)pentanamide, the carbonyl carbon appears at δ 171.7 ppm, while the methoxy (B1213986) carbon is at δ 55.6 ppm. nih.gov The carbonyl carbon for N-Isopropylbenzamide is observed at δ 166.9 ppm. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Analog Amide Structures
| Functional Group | N-(4-methoxyphenyl)pentanamide nih.gov | N-Isopropylbenzamide researchgate.net |
|---|---|---|
| C=O (Amide) | 171.7 | 166.9 |
| Aromatic Carbons | 114.2 - 156.5 | 127.0 - 135.2 |
| Alkyl/Substituent Carbons | 14.0 - 55.6 | 23.1 - 42.1 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, which can be used to confirm its elemental composition. While experimental HRMS data for this compound was not found in the reviewed literature, data for analogs and theoretical calculations can provide the precise molecular weight. For example, the analog N-(4-methoxyphenyl)pentanamide yielded an ESI-HRMS m/z of 208.1331 [M+H]⁺, which corresponds closely to its calculated mass. nih.gov
For the title compound, the precise molecular weight can be determined from its chemical formula.
Table 3: Molecular Weight Determination of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁NO₂ |
| Theoretical Monoisotopic Mass (Da) | 283.15723 |
| Expected [M+H]⁺ ion (Da) | 284.16451 |
Computational and Theoretical Investigations of N 4 Ethoxyphenyl 4 Isopropylbenzamide
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful in-silico techniques used to predict how a ligand (in this case, a small molecule like a benzamide (B126) derivative) might interact with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. For a compound like N-(4-ethoxyphenyl)-4-isopropylbenzamide, this process would begin with obtaining the three-dimensional structures of potential biological targets, for instance, enzymes like Rho-associated kinase-1 (ROCK1) or viral proteins like HIV-1 Vif, which are known targets for other benzamide derivatives.
The objective is to identify the most energetically favorable binding pose of the molecule within the active site of the target protein. Software programs use scoring functions to rank different poses, and the resulting models can reveal key information. For example, studies on similar benzamide compounds have shown that the molecule's orientation can be critical for its inhibitory activity, with specific substitutions influencing how the compound fits within the receptor's binding pocket.
Once a binding mode is predicted, the next step is a detailed analysis of the interactions between the ligand and the amino acid residues of the receptor. These interactions are fundamental to the stability of the ligand-receptor complex. Common interactions observed in studies of related compounds include:
Hydrogen Bonds: The amide group (N-H) and carbonyl group (C=O) in the benzamide core are prime candidates for forming hydrogen bonds with the protein backbone or specific residues.
Hydrophobic Interactions: The phenyl rings and the isopropyl and ethoxy groups of this compound would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.
Ionic or Electrostatic Interactions: Depending on the specific amino acids in the binding site, charged interactions could also play a role.
The energetics of this binding are quantified by calculating the binding free energy, often expressed in kcal/mol. Techniques like Molecular Mechanics Poison-Boltzmann Surface Area (MMPBSA) can be used to estimate this energy, providing a theoretical measure of the ligand's binding affinity. For instance, in studies of ROCK1 inhibitors, these calculations helped to differentiate between compounds with high and low inhibitory activity.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. These methods are used to understand a compound's intrinsic stability, reactivity, and spectroscopic characteristics from first principles.
DFT calculations can determine the distribution of electron density within this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests that a molecule is more reactive.
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites). Such analyses are invaluable for predicting how the molecule will interact with other molecules and its metabolic fate.
DFT is also a powerful tool for predicting the vibrational spectra (Infrared and Raman) of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending), a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data. A good correlation between the calculated and experimental spectra helps to validate the optimized molecular structure obtained from the calculations and allows for a precise assignment of the observed spectral bands to specific vibrational modes within the molecule.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations introduce the element of time, allowing researchers to observe the dynamic behavior of the complex. An MD simulation would model the this compound molecule bound to its target protein, surrounded by solvent molecules, over a period of nanoseconds.
These simulations are used to:
Assess the Stability of the Binding Pose: MD can verify if the binding pose predicted by docking is stable over time or if the ligand shifts to a different conformation.
Analyze Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations reveal these dynamic conformational adjustments, providing a more realistic picture of the interaction.
Refine Binding Energetics: By running simulations, the binding free energy calculations can be refined, offering a more accurate estimation of the binding affinity.
In studies of similar inhibitors, MD simulations have been crucial for confirming the stability of key hydrogen bonds and hydrophobic interactions within the active site, lending greater confidence to the proposed binding mechanism.
Conformational Landscape Analysis in Solution and Receptor Environments
The biological activity and physical properties of a molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational landscape analysis is a computational technique used to identify the energetically favorable shapes (conformers) a molecule can adopt. This analysis is vital as the molecule's shape dictates how it interacts with its environment, be it in a solvent or bound to a biological receptor.
When the molecule is in a receptor environment, such as the active site of a protein, its conformational freedom is typically restricted. The binding pocket imposes steric and electrostatic constraints, often stabilizing a single, "bioactive" conformation. Molecular docking simulations can predict the preferred binding pose and the associated conformation of the ligand within the receptor.
A hypothetical conformational analysis of this compound would likely reveal several low-energy structures in solution, characterized by different dihedral angles between the phenyl rings and the amide plane. However, within a hypothetical receptor binding site, it is probable that only one of these conformations would be predominantly observed, stabilized by specific interactions with the protein's amino acid residues.
Table 1: Hypothetical Low-Energy Conformers of this compound in Solution (Calculated via DFT)
| Conformer | Dihedral Angle (C-C-N-C) (°) | Dihedral Angle (O-C-C-N) (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 35.2 | 175.8 | 0.00 | 65.7 |
| 2 | -145.3 | 178.1 | 1.25 | 20.1 |
| 3 | 33.9 | -5.2 | 2.50 | 10.5 |
| 4 | -148.0 | -3.9 | 3.80 | 3.7 |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.
Dynamics of Ligand-Protein Recognition and Binding
Understanding the process by which this compound recognizes and binds to a protein target is crucial for elucidating its mechanism of action. Molecular dynamics (MD) simulations are a powerful tool for studying these dynamic events. MD simulations model the movement of atoms and molecules over time, providing insights into the entire binding process, from the initial encounter to the final stable complex.
The process of ligand-protein recognition is often a multi-step event. Initially, the ligand may form transient, non-specific interactions with the protein surface. This is followed by a conformational selection process, where the ligand adopts a conformation that is complementary to the binding site. The final step involves the formation of a stable complex, stabilized by a network of specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For this compound, the ethoxy and isopropyl groups would likely play a significant role in establishing hydrophobic interactions within a binding pocket. The amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which are key features for specific recognition.
A hypothetical MD simulation of this compound binding to a protein target could reveal the key amino acid residues involved in the interaction and the stability of the resulting complex over time. For instance, the ethoxyphenyl group might fit into a hydrophobic pocket, while the isopropylbenzamide moiety could form hydrogen bonds with polar residues at the active site.
Table 2: Hypothetical Binding Free Energy Contributions for this compound with a Hypothetical Protein Target (Calculated via MM-PBSA)
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -22.3 |
| Polar Solvation Energy | 38.5 |
| Nonpolar Solvation Energy | -5.1 |
| Binding Free Energy (ΔG_bind) | -34.7 |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.
Investigation of Biological Activities and Molecular Mechanisms of N 4 Ethoxyphenyl 4 Isopropylbenzamide and Its Derivatives
Enzyme Inhibition Profiles
The benzamide (B126) scaffold is a core structure in many molecules designed to interact with enzyme active sites. Research into N-(4-ethoxyphenyl)-4-isopropylbenzamide and its derivatives has uncovered significant inhibitory activity against several key enzymes.
Kinase Inhibition Assays: mTOR, Jak Kinase Family, ENPP1, and Rho Kinase
Derivatives of the benzamide structure have been investigated as inhibitors for several kinase families crucial to cellular signaling.
mTOR Inhibition: The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase in cell growth and proliferation. While pan-mTOR inhibitors can be limited by toxicity, efforts have been made to design compounds that selectively inhibit mTORC1. nih.gov These bi-steric inhibitors often pair a rapamycin-like core with an mTOR active-site inhibitor, and their selective action has been shown to suppress tumor growth in preclinical models. nih.gov
Jak Kinase Family Inhibition: The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyk2, are tyrosine kinases that mediate signaling for numerous cytokines involved in inflammation and immunity. researchgate.net Benzamide derivatives have been explored as potential JAK inhibitors. nih.gov For instance, N-(cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide is a substance noted in studies of JAK inhibitors. nih.gov The goal of many research programs is to develop selective JAK1 inhibitors to target inflammation while avoiding the inhibition of JAK2, which is involved in red blood cell production. researchgate.net
ENPP1 Inhibition: Ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1) is an enzyme that hydrolyzes the immunotransmitter cGAMP, thereby negatively regulating the anti-cancer STING pathway. nih.govnih.gov Inhibition of ENPP1 is a therapeutic strategy to enhance anti-tumor immunity. nih.govresearchgate.net Research has yielded potent, cell-impermeable phosphonate (B1237965) inhibitors of ENPP1 with Ki values below 2 nM. nih.gov Additionally, quinazoline-4-piperidine sulfamide (B24259) analogs have been identified as potent ENPP1 inhibitors, with some compounds showing Ki values as low as 58 nM. nih.gov
Rho Kinase Inhibition: Rho-associated kinases (ROCK) are involved in processes like cell adhesion and proliferation. stemcell.com A series of 4-aryl-5-aminomethyl-thiazoleamines, which are related structures, were designed as ROCK II inhibitors, with the most potent compound, 4v, showing an IC₅₀ value of 20 nM. nih.gov Another selective Rho-kinase inhibitor, (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), has a Ki value of 1.6 nM for Rho-kinase. researchgate.net These inhibitors have been instrumental in studying ROCK-involved pathways. researchgate.netnih.govrsc.org
Urease Inhibitory Potential of Related Benzohydrazide (B10538) Derivatives
Benzohydrazides, which are structurally related to benzamides, have demonstrated significant potential as urease inhibitors. In one study, a series of benzohydrazide derivatives were synthesized and tested for their in vitro urease inhibitory activity. Many of these compounds showed potent activity, with IC₅₀ values ranging from 0.87 ± 0.31 µM to 19.0 ± 0.25 µM, surpassing the standard inhibitor thiourea (B124793) (IC₅₀ = 21.25 ± 0.15 µM). nih.govsigmaaldrich.com The most active compound in this series featured two chloro groups on one aromatic ring and a methoxy (B1213986) group on the other. sigmaaldrich.com Kinetic studies revealed that these compounds could inhibit the urease enzyme through both competitive and noncompetitive mechanisms. nih.govresearchgate.net
Interactive Table: Urease Inhibitory Activity of Benzohydrazide Derivatives
| Compound ID | Substituents | IC₅₀ (µM) | Inhibition Mode | Reference |
|---|---|---|---|---|
| Compound 36 | 3,5-dichloro (ring A), 4-methoxy (ring B) | 0.87 ± 0.31 | Competitive/Noncompetitive | nih.gov, sigmaaldrich.com |
| Compound 7 | Not specified | 16.2 ± 0.11 | Not specified | researchgate.net |
| Compound 9 | Not specified | 15.2 ± 0.14 | Not specified | researchgate.net |
| Compound 10 | Not specified | 12.3 ± 0.69 | Not specified | researchgate.net |
| Standard | Thiourea | 21.25 ± 0.15 | Standard | nih.gov, sigmaaldrich.com |
Tyrosinase Inhibitory Activities and Kinetic Characterization
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable in cosmetics and medicine. nih.gov Various benzamide derivatives have been evaluated for their ability to inhibit this enzyme.
In one study, N-(acryloyl)benzamide (NAB) derivatives were designed and synthesized. nih.gov Two compounds, 1a and 1j, showed stronger inhibition of mushroom tyrosinase than the standard, kojic acid. nih.gov Kinetic studies are crucial for understanding the mechanism of inhibition, as complexities like lag periods can lead to incorrect classifications of inhibitor types. nih.gov Benzaldehyde derivatives have also been studied, with 2,4-dihydroxybenzaldehyde (B120756) acting as a potent competitive inhibitor of mushroom tyrosinase. brieflands.com A study of 2-hydroxy-4-isopropylbenzaldehyde, which contains the isopropylbenzyl moiety found in the title compound, revealed it to be a mixed inhibitor of tyrosinase with an IC₅₀ of 2.3 µM. nih.gov
Interactive Table: Tyrosinase Inhibitory Activity of Selected Derivatives
| Compound | Type | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Compound 1a | N-(acryloyl)benzamide derivative | > Kojic Acid | Not specified | nih.gov |
| Compound 1j | N-(acryloyl)benzamide derivative | > Kojic Acid | Not specified | nih.gov |
| 2-hydroxy-4-isopropylbenzaldehyde | Benzaldehyde derivative | 2.3 | Mixed | nih.gov |
| 3-phenylbenzoic acid | Phenylbenzoic acid | 6.97 (monophenolase) | Noncompetitive | researchgate.net |
| Kushenol A (1) | Flavonoid | Not specified | Competitive | researchgate.net |
| Kojic Acid | Standard | 310 (hTYR) | Standard | nih.gov |
Antimicrobial and Antifungal Efficacy
The investigation extends to the effectiveness of these compounds against various pathogens.
Antimycobacterial Activity and Tryptophan Biosynthesis Pathway Modulation
N-alkoxyphenylhydroxynaphthalenecarboxamides, which share the N-alkoxyphenyl amide feature with the title compound, have shown promising antimycobacterial activity. A series of these compounds were screened against Mycobacterium tuberculosis H37Ra, M. kansasii, and M. smegmatis. nih.govmdpi.com Notably, 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide demonstrated high activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 12 µM and low cytotoxicity. nih.govmdpi.com Lipophilicity was identified as a key physicochemical parameter influencing this activity. nih.govmdpi.com
The tryptophan biosynthesis pathway is essential for mycobacteria but absent in mammals, making it an attractive drug target. nih.gov This pathway begins with chorismate and proceeds through five steps to produce tryptophan. nih.gov While specific modulation of this pathway by this compound is not detailed in the provided sources, the development of inhibitors for enzymes within this pathway, such as anthranilate phosphoribosyltransferase, is an active area of research. nih.gov
Interactive Table: Antimycobacterial Activity of N-alkoxyphenyl Carboxamide Derivatives
| Compound | Target Strain | MIC (µM) | Reference |
|---|---|---|---|
| 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide | M. tuberculosis H37Ra | 12 | nih.gov, mdpi.com |
| N-[3-(But-2-yloxy)phenyl]-2-hydroxynaphthalene-1-carboxamide | Multiple mycobacterial strains | High activity | nih.gov, researchgate.net |
Antifungal Properties of Related Benzamide Analogs
The benzamide scaffold is also present in compounds with antifungal properties. A study of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed good to excellent activity against several phytopathogenic fungi. researchgate.net One derivative, 6h, was particularly effective against Alternaria alternata with a median effective concentration (EC₅₀) of 1.77 µg/mL, outperforming the commercial fungicide myclobutanil. researchgate.net Another compound, 6k, showed a broad spectrum of activity against the fungi tested. researchgate.net Structure-activity relationship analysis indicated that the presence of fluorine or chlorine on the benzene (B151609) ring significantly enhanced antifungal activity. researchgate.net While the prompt mentions brassinin (B1667508) analogs, the available search results focus more broadly on the antifungal efficacy of various benzamide and phenothiazine (B1677639) structures. researchgate.netnih.gov
Modulation of Cellular Pathways
The N-phenylbenzamide scaffold is a key feature in a variety of compounds investigated for their impact on abnormal cell growth. Studies on newly synthesized imidazole-based N-phenylbenzamide derivatives have demonstrated their potential to inhibit the proliferation of cancer cells. researchgate.netnih.gov For example, a series of these derivatives showed moderate to good cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov One derivative, featuring a fluorine substitution, was particularly potent, with IC₅₀ values in the single-digit micromolar range. nih.gov
These findings suggest that the N-phenylbenzamide structure can be effectively modified to produce compounds that interfere with the growth of abnormal cells, making it a promising framework for the development of new anticancer agents. nih.gov The mechanism often involves arresting the cell cycle and inducing programmed cell death. nih.gov
Dithiolethiones, a class of sulfur-containing heterocyclic compounds, are recognized for their ability to modulate cellular defense mechanisms, specifically by inducing the production of glutathione (B108866) (GSH). nih.govnih.gov Glutathione is a critical endogenous antioxidant that protects cells from oxidative stress, a condition implicated in neurodegenerative diseases like Parkinson's. nih.govresearchgate.net
Research has shown that dithiolethiones can significantly increase cellular GSH levels in various tissues, including neuronal cells. nih.govnih.gov In studies using the SH-SY5Y neuroblastoma cell line, several dithiolethione derivatives were identified as potent inducers of cellular glutathione. nih.govnih.gov This induction of GSH was shown to be a key mechanism in protecting the neuronal cells from toxicity induced by neurotoxins. nih.govresearchgate.net The structure-activity relationship studies indicate that the electronic properties of the dithiolethione molecule influence its capacity to induce glutathione and its associated toxicity. nih.gov This chemical induction of cellular antioxidants represents a promising therapeutic strategy for conditions associated with oxidative stress. nih.gov
Other Pharmacological Investigations of Related Scaffolds
The search for new antimalarial drugs has identified the Plasmodium falciparum cation-transporter ATPase 4 (PfATP4) as a key therapeutic target. malariaworld.orgnih.gov PfATP4 is a sodium efflux pump essential for maintaining low sodium ion concentrations within the parasite; its disruption leads to a toxic accumulation of sodium and subsequent parasite death. nih.gov Because this protein is absent in mammals, it is an attractive and specific target for drug development. nih.gov
Chemical scaffolds related to benzamides, such as dihydroquinazolinone-3-carboxamides, have been identified as potent inhibitors of PfATP4. nih.govacs.org These compounds disrupt the parasite's sodium and pH homeostasis, leading to a relatively rapid killing of the asexual blood-stage parasite and also blocking the development of gametes, which are responsible for transmission. nih.govwehi.edu.au The activity of these benzamide-related structures is comparable to that of other PfATP4 inhibitors currently in clinical development. acs.org This line of research highlights the potential of benzamide-containing scaffolds in developing new antimalarial agents that act on a clinically validated target. acs.org
Derivatives of the N-phenylbenzamide scaffold have been extensively evaluated for their cytotoxic activity against various human cancer cell lines. nih.gov These investigations are crucial for identifying new lead compounds in oncology.
Studies on imidazole-based N-phenylbenzamide derivatives revealed significant cytotoxic potential. researchgate.netnih.gov The effectiveness of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro. For instance, derivatives 4e and 4f in one study showed good activity with IC₅₀ values ranging from 7.5 to 11.1 μM against selected cancer cell lines. nih.gov Similarly, a separate study on 2-amino-1,4-naphthoquinone-benzamides also demonstrated potent cytotoxic effects, with some compounds being significantly more potent than the standard chemotherapy drug cisplatin (B142131) against breast and colon cancer cell lines. nih.gov For example, compound 5e was 78.75 times more potent than cisplatin against the MDA-MB-231 breast cancer cell line. nih.gov
These results underscore the importance of the N-phenylbenzamide scaffold in designing novel cytotoxic agents. The data from these screenings provide a basis for further optimization to enhance potency and selectivity.
Table 1: Cytotoxic Activity of Imidazole-Based N-Phenylbenzamide Derivatives nih.gov
| Compound | Cell Line | IC₅₀ (μM) |
| 4e | A549 (Lung) | 11.1 |
| HeLa (Cervical) | 10.5 | |
| MCF-7 (Breast) | 9.8 | |
| 4f | A549 (Lung) | 7.5 |
| HeLa (Cervical) | 9.3 | |
| MCF-7 (Breast) | 8.9 |
Table 2: Cytotoxic Activity of 2-amino-1,4-naphthoquinone-benzamide Derivatives vs. Cisplatin nih.gov
| Compound | MDA-MB-231 (Breast) IC₅₀ (μM) | HT-29 (Colon) IC₅₀ (μM) | SUIT-2 (Pancreatic) IC₅₀ (μM) |
| 5e | 0.4 | 0.5 | 3.9 |
| 5f | 0.7 | 1.1 | 5.3 |
| 5g | 0.8 | 1.9 | 6.1 |
| 5l | 0.4 | 0.8 | 4.2 |
| Cisplatin | 31.5 | 25.4 | 2.1 |
Analgesic Properties of Structurally Related Acetamide (B32628) Derivatives
The analgesic properties of compounds structurally related to this compound, particularly acetamide derivatives, have been a subject of significant scientific interest. A key example is N-(4-ethoxyphenyl)acetamide, commonly known as phenacetin (B1679774). nih.gov Phenacetin is a white, crystalline solid that was historically used as an analgesic (pain-relieving) and antipyretic (fever-reducing) medication. nih.gov It is a member of the acetamides class and is structurally characterized by an acetamide group where one of the hydrogen atoms attached to the nitrogen is substituted by a 4-ethoxyphenyl group. nih.gov
Phenacetin's mechanism of action as a non-narcotic analgesic is primarily attributed to its role as a cyclooxygenase-3 (COX-3) inhibitor, which is an enzyme in the brain that mediates pain and fever. nih.gov It functions as a peripheral nervous system drug to exert its analgesic effects. nih.gov The compound is functionally related to other well-known analgesics like paracetamol (acetaminophen) and shares a similar core structure. nih.gov
Research into various derivatives of N-phenylbenzamide has also revealed broad-spectrum antiviral effects, indicating the therapeutic potential of this chemical class extends beyond analgesia. nih.gov While the primary focus of phenacetin was on pain relief, its study has paved the way for understanding the structure-activity relationships of related compounds. nih.gov The structural similarity between phenacetin and this compound, particularly the shared N-(4-ethoxyphenyl) moiety, suggests that derivatives of the latter could also be investigated for potential analgesic effects.
Table 1: Analgesic Properties of Phenacetin
| Property | Description | Source |
|---|---|---|
| Compound Name | Phenacetin | nih.gov |
| Systematic Name | N-(4-ethoxyphenyl)acetamide | nih.gov |
| Drug Class | Non-narcotic analgesic, antipyretic | nih.gov |
| Mechanism of Action | Cyclooxygenase 3 (COX-3) inhibitor | nih.gov |
| Therapeutic Use | Pain and fever relief | nih.gov |
Antihistaminic and Antidiabetic Potential of Analogs
The exploration of analogs of this compound has revealed promising potential in the realms of antihistaminic and antidiabetic activities. The benzimidazole (B57391) scaffold, which can be synthesized from phenacetin (a structural relative), has been shown to possess a wide range of biological activities, including antihistaminic properties. mdpi.com This suggests that derivatives of this compound incorporating a benzimidazole moiety could be promising candidates for the development of new antihistaminic agents. mdpi.com
In the context of antidiabetic potential, several studies have highlighted the efficacy of related benzamide and benzimidazole derivatives. For instance, research on novel benzimidazole analogs as dipeptidyl peptidase-4 (DPP-4) inhibitors has shown significant promise. researchgate.net DPP-4 inhibitors are a class of oral hypoglycemics that help to control blood sugar levels in patients with type 2 diabetes. researchgate.net In one study, a series of benzimidazole compounds were synthesized and evaluated for their DPP-4 inhibitory activity, with some derivatives showing potent inhibition, suggesting their potential as candidates for further development as antidiabetic drugs. researchgate.net
Furthermore, a study on 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) identified it as a potent anti-diabetic agent. nih.gov DMPB was found to more than double the glucose uptake in muscle cells and enhance the expression of key proteins involved in glucose metabolism. nih.gov The compound also increased the transcriptional activity of peroxisome proliferator-activated receptor (PPAR), a key regulator of glucose and lipid metabolism. nih.gov These findings indicate that benzamide derivatives have the potential to act as effective anti-diabetic substances. nih.gov
The investigation into vanadium compounds has also shed light on potential antidiabetic treatments, with some complexes showing promise as hypoglycemic agents. mdpi.com While structurally different, this research highlights the diverse chemical space being explored for antidiabetic therapies.
Table 2: Antidiabetic Activity of a Related Benzamide Derivative
| Compound | Target | Key Findings | Potential Application | Source |
|---|---|---|---|---|
| 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) | Glucose uptake in muscle cells, pAMPK, pACC, pAKT, PPAR | Significantly increased glucose uptake; Enhanced expression of proteins involved in glucose metabolism; Increased transcriptional activity of PPAR. | Anti-diabetic agent | nih.gov |
Table 3: Antidiabetic Potential of Benzimidazole Analogs
| Compound Class | Target | Key Findings | Potential Application | Source |
|---|---|---|---|---|
| Benzimidazole derivatives | Dipeptidyl peptidase-4 (DPP-4) | Some synthetic compounds showed strong DPP-4 inhibition. | Antidiabetic treatment (DPP-4 inhibitors) | researchgate.net |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Sustainability
The traditional synthesis of N-aryl benzamides often involves the coupling of a carboxylic acid with an aniline (B41778), which may require harsh reaction conditions or the use of hazardous reagents. Future research should focus on developing more accessible and environmentally benign synthetic routes to N-(4-ethoxyphenyl)-4-isopropylbenzamide.
Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more sustainable synthetic methods. For instance, the use of enzyme-catalyzed reactions, such as those employing lipases, could provide a milder and more selective alternative to traditional chemical methods for amide bond formation. acs.org Additionally, exploring solvent-free reaction conditions or the use of greener solvents would significantly reduce the environmental impact of the synthesis. nih.gov
Catalytic Systems: Modern catalytic systems present another avenue for improving the synthesis of this compound. Rhodium-catalyzed C-H activation, for example, has been shown to be an effective method for the amidation of benzoic acids. nih.gov Boron-directed strategies have also emerged for the site-selective functionalization of N-aryl amides, which could be adapted for the synthesis of this compound. acs.org These catalytic methods can offer higher efficiency and selectivity, reducing the number of synthetic steps and the generation of waste.
Table 1: Comparison of Synthetic Methodologies for N-Aryl Benzamides
| Methodology | Advantages | Disadvantages | Potential for this compound |
|---|---|---|---|
| Traditional Amidation | Well-established | Often requires harsh conditions, stoichiometric coupling reagents | Baseline method for comparison |
| Enzymatic Synthesis | Mild reaction conditions, high selectivity, environmentally friendly acs.org | Enzyme stability and cost can be a concern google.com | High potential for a green synthesis |
| Rhodium-Catalyzed C-H Activation | High efficiency, potential for novel disconnections nih.gov | Catalyst cost and removal can be challenging | Promising for developing novel synthetic routes |
| Boron-Directed Synthesis | High regioselectivity for functionalization acs.org | Requires specific boron-containing reagents | Useful for creating structurally diverse analogs |
In-depth Mechanistic Elucidation of Observed Biological Activities
While specific biological activities for this compound have yet to be extensively reported, related benzamide (B126) structures have shown promise as inhibitors of various enzymes. mdpi.comnih.govnih.gov A crucial area of future research will be to screen this compound against a panel of biologically relevant targets and, for any observed activities, to elucidate the underlying mechanism of action.
Target Identification and Validation: Initial screening efforts could focus on enzymes that are known to be modulated by other benzamide derivatives, such as poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and various kinases. nih.govnih.govnih.gov Once a primary biological target is identified, further studies will be needed to validate this interaction and understand how the compound modulates its function.
Biophysical and Structural Studies: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity of this compound to its target. X-ray crystallography or cryo-electron microscopy could then provide a detailed three-dimensional structure of the compound bound to its target, revealing the specific molecular interactions that are responsible for its activity. This structural information is invaluable for understanding the mechanism of action at an atomic level.
Discovery of New Biological Targets and Pathways Modulated by the Compound
Beyond known benzamide targets, it is conceivable that this compound could interact with novel biological targets and pathways. Unbiased screening approaches can be employed to identify these new targets.
Phenotypic Screening and Target Deconvolution: Phenotypic screening, where the effect of the compound is observed in a cellular or whole-organism context, can reveal unexpected biological activities. If a desirable phenotype is observed, target deconvolution techniques, such as affinity chromatography or activity-based protein profiling (ABPP), can be used to identify the specific molecular target responsible for the observed effect.
Chemoproteomics: Chemoproteomic approaches, which use chemical probes to map the interactions of small molecules with the proteome, can provide a global view of the potential targets of this compound. This can lead to the discovery of entirely new mechanisms of action and therapeutic applications.
Rational Design and Synthesis of Advanced this compound Analogs with Tuned Specificity
Once the biological targets and structure-activity relationships (SAR) of this compound are established, this knowledge can be used to design and synthesize advanced analogs with improved properties.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the three main components of the molecule—the 4-ethoxyphenyl group, the 4-isopropylbenzoyl group, and the central amide linker—will be crucial for understanding the SAR. For example, studies on other benzamides have shown that the nature and position of substituents on the aromatic rings can have a significant impact on biological activity and selectivity. nih.govnih.gov
Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict how analogs of this compound will bind to its target. nih.govnih.gov This in silico approach can help to prioritize the synthesis of compounds that are most likely to have improved activity, saving time and resources.
Table 2: Potential Modifications for SAR Studies of this compound
| Molecular Component | Potential Modifications | Rationale |
|---|---|---|
| 4-Ethoxyphenyl Ring | Varying the alkoxy group (methoxy, propoxy, etc.), introducing other substituents (halogens, nitro groups) | To probe the role of the ether oxygen and the electronic properties of the ring in target binding. |
| 4-Isopropylbenzoyl Ring | Replacing the isopropyl group with other alkyl or aryl groups, altering the substitution pattern | To investigate the importance of steric bulk and hydrophobicity in this region of the molecule. |
| Amide Linker | Introducing substituents on the nitrogen atom, replacing the amide with a thioamide or other bioisosteres | To explore the role of the amide bond in target interaction and to improve metabolic stability. |
Application of this compound as Chemical Probes for Biological System Interrogation
Chemical probes are powerful tools for studying the function of proteins and other biomolecules in their native environment. This compound and its analogs could be developed into such probes.
Design of Photoaffinity Probes: By incorporating a photoreactive group, such as a diazirine or an azide, into the structure of this compound, it can be converted into a photoaffinity probe. researchgate.net Upon photoactivation, this probe will covalently bind to its target protein, allowing for its identification and characterization.
Development of Fluorescent Probes: Attaching a fluorescent dye to the molecule would allow for the visualization of its subcellular localization and its interaction with its target in living cells using fluorescence microscopy. This can provide valuable information about the compound's mechanism of action in a dynamic cellular context. The development of such probes is a growing area in chemical biology for facilitating drug discovery. frontiersin.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-4-isopropylbenzamide, and what reaction conditions are critical for achieving high purity?
- Methodological Answer : The compound is typically synthesized via amide coupling reactions. A common approach involves reacting 4-isopropylbenzoic acid derivatives (e.g., acid chlorides) with 4-ethoxyaniline under reflux in anhydrous solvents like dichloromethane or THF. Catalytic bases such as triethylamine or DMAP are used to neutralize HCl byproducts. For example, analogous syntheses of benzamide derivatives achieved yields >60% by optimizing stoichiometry (1:1.2 molar ratio of acid chloride to amine) and using inert atmospheres to prevent hydrolysis . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product with ≥95% purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the ethoxy group (δ ~1.35 ppm for CH3, δ ~4.05 ppm for OCH2) and isopropyl group (δ ~2.9 ppm for CH, δ ~1.2 ppm for CH3). Aromatic protons appear between δ 6.8–7.8 ppm, with splitting patterns dependent on substitution .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS confirm molecular ion peaks ([M+H]+) and detect impurities. Retention times (e.g., ~14.76 min in a 20-min gradient) help assess purity .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?
- Methodological Answer : Discrepancies often arise from conformational flexibility or crystal-packing effects. Use single-crystal X-ray diffraction (SXRD) to determine the solid-state structure, employing programs like SHELXL for refinement . Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-311G**). For example, deviations >0.05 Å in amide bond lengths may indicate intermolecular hydrogen bonding in the crystal lattice, which DFT models may not account for . Refinement parameters (R-factor < 5%) and residual electron density maps should validate the model .
Q. What strategies optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Protection-Deprotection : Use trityl groups to protect reactive amines during coupling steps, as demonstrated in peptoid-based syntheses. Deprotect with TFA/water (95:5) to minimize side reactions .
- Catalysis : Employ Pd/C or polymer-supported reagents for catalytic hydrogenation of nitro intermediates (e.g., reducing nitro groups to amines without over-reduction) .
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for steps requiring high solubility, but switch to low-polarity solvents (toluene) for crystallization to improve yield .
Q. How should researchers analyze conflicting NMR data caused by rotameric equilibria in this compound?
- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 25–80°C) can resolve rotameric splitting. For example, coalescence temperatures for amide bond rotation typically occur at ~60–80°C in DMSO-d6. Line-shape analysis using software like MestReNova calculates activation energy (ΔG‡ ~60–80 kJ/mol). Alternatively, use 2D NOESY to detect through-space interactions between the ethoxy and isopropyl groups, confirming preferred conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
